molecular formula C11H17ClN2O B1383476 3-(Phenethylamino)propanamide hydrochloride CAS No. 120034-99-3

3-(Phenethylamino)propanamide hydrochloride

Cat. No. B1383476
M. Wt: 228.72 g/mol
InChI Key: VLTFOERRMPCPKR-UHFFFAOYSA-N
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Description

3-(Phenethylamino)propanamide hydrochloride is a compound with the molecular formula C11H17ClN2O . It is a white to off-white crystalline solid.


Synthesis Analysis

The synthesis of compounds similar to 3-(Phenethylamino)propanamide hydrochloride has been reported in the literature. These compounds were synthesized via Mannich reactions using paraformaldehyde, phenethylamine hydrochloride as the amine component and various ketones as the ketone component .


Molecular Structure Analysis

The molecular structure of 3-(Phenethylamino)propanamide hydrochloride consists of 11 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

The synthesis of 3-(Phenethylamino)propanamide hydrochloride involves Mannich reactions, which are generally formed by the reaction between formaldehyde, a secondary amine, and a compound containing reactive hydrogen atoms .


Physical And Chemical Properties Analysis

3-(Phenethylamino)propanamide hydrochloride is a white to off-white crystalline solid with a molecular weight of 195.7 g/mol. It is soluble in water, methanol, ethanol, and dimethyl sulfoxide (DMSO) but insoluble in non-polar solvents, such as chloroform and ether.

Scientific Research Applications

Potential as Cytotoxic Agents

3-(Phenethylamino)propanamide hydrochloride derivatives, synthesized via Mannich reactions, are being explored for their potential as potent cytotoxic agents. A study by Mete, Gul, and Kazaz (2007) demonstrated the synthesis of these compounds with high yields, highlighting their potential in cytotoxicity applications (Mete, Gul, & Kazaz, 2007).

Anti-Microbial and Anti-Dormant Mycobacterial Applications

Research by Sumii et al. (2020) explored the use of a compound similar to 3-(Phenethylamino)propanamide hydrochloride, 3-(Phenethylamino)demethyl(oxy)aaptamine, as an anti-dormant mycobacterial substance. This compound was effective against Mycobacterium bovis BCG and pathogenic M. tuberculosis strains, including multidrug-resistant strains (Sumii et al., 2020).

Role in Structural and Spectroscopic Characterization

In the field of chemistry, 3-(Phenethylamino)propanamide hydrochloride derivatives are used in the structural and spectroscopic characterization of molecules. A study by Durgun et al. (2016) on 3-chloro-N-(4-sulfamoylphenethyl)propanamide synthesized and characterized this compound, providing insight into molecular structures and spectroscopic properties (Durgun et al., 2016).

Synthesis and Structural Studies

The synthesis and study of the structural properties of 3-(Phenethylamino)propanamide hydrochloride and its derivatives have been a significant area of research. For instance, Roman (2013) used a compound similar to it as a starting material in various alkylation and ring closure reactions to generate a diverse library of compounds (Roman, 2013).

Drug Metabolism and Bioactivity Studies

The study of drug metabolism and bioactivity of derivatives of 3-(Phenethylamino)propanamide hydrochloride has been conducted to understand their pharmacological potential. For example, Xi et al. (2011) conducted drug metabolism-based design, synthesis, and bioactivity studies of analogs of this compound, highlighting its potential as α₁-adrenoceptor antagonists (Xi et al., 2011).

Analysis of Oxidative Degradation

The analysis of oxidative degradation of similar compounds has also been researched. Wu et al. (1999) utilized liquid chromatography/mass spectrometry to identify oxidative degradates of a related compound, contributing to the understanding of drug stability and degradation processes (Wu et al., 1999).

Safety And Hazards

The safety data sheet for similar compounds suggests that they should not be released into the environment and should be handled with appropriate personal protective equipment .

properties

IUPAC Name

3-(2-phenylethylamino)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c12-11(14)7-9-13-8-6-10-4-2-1-3-5-10;/h1-5,13H,6-9H2,(H2,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTFOERRMPCPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenethylamino)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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